25-O-Deacetyl Rifabutin-d6
CAS No.:
Cat. No.: VC0208077
Molecular Formula: C₄₄H₅₄D₆N₄O₁₀
Molecular Weight: 811
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₄₄H₅₄D₆N₄O₁₀ |
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Molecular Weight | 811 |
Introduction
Chemical Identity and Structure
Molecular Composition and Nomenclature
25-O-Deacetyl Rifabutin-d6 is a deuterium-labeled analog of 25-O-Deacetylrifabutin, where six hydrogen atoms have been replaced with deuterium isotopes. The compound is also known by several synonyms including 25-Hydroxy Rifabutin-d6 and is closely related to 25-O-Desacetyl Rifabutin-D7 . The parent compound (non-deuterated) has the molecular formula C44H60N4O10, while the deuterated version incorporates six deuterium atoms, modifying this formula accordingly .
The IUPAC name of the non-deuterated parent compound is (7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione . For the deuterated form, the structure remains identical except for the strategic replacement of six hydrogen atoms with deuterium.
Physical and Chemical Properties
The molecular weight of 25-O-Deacetyl Rifabutin-d6 differs slightly from its non-deuterated counterpart due to the presence of deuterium atoms. While the non-deuterated form has a molecular weight of approximately 805.0 g/mol, the deuterated version has a higher molecular weight, contributing to its utility as a distinct reference standard in analytical applications .
The compound is structurally complex, featuring multiple rings and functional groups characteristic of the rifamycin class of antibiotics. The "deacetyl" designation indicates the absence of an acetyl group at the 25-O position of the rifabutin structure, which distinguishes it from the parent rifabutin molecule. This structural modification, combined with the deuterium labeling, creates a unique molecular entity with specific applications in pharmaceutical analysis.
Relationship to Rifabutin and Classification
Derivation from Rifabutin
25-O-Deacetyl Rifabutin-d6 is derived from rifabutin, which belongs to the rifamycin class of antibiotics. Rifabutin itself is a semisynthetic antibiotic used primarily for the prevention and treatment of Mycobacterium avium complex (MAC) disease in patients with advanced HIV infection. The deacetylated form represents either a metabolite of rifabutin or a synthetic impurity related to its manufacturing process .
Classification and Regulatory Status
Parameter | Information |
---|---|
Common Name | 25-O-Deacetyl Rifabutin-d6 |
Alternative Names | 25-Hydroxy Rifabutin-d6, Part of Rifabutin EP Impurity E-d7 |
Parent Compound | Rifabutin |
Molecular Formula | Modified C44H60N4O10 with 6 H replaced by D |
Molecular Weight | ~811 g/mol (estimated) |
CAS Number (non-labeled) | 1294503-48-2 |
Regulatory Classification | Pharmaceutical Impurity Reference Standard |
Pharmacopeial Status | European Pharmacopoeia (EP) Impurity E |
Analytical Applications and Significance
Role in Pharmaceutical Quality Control
25-O-Deacetyl Rifabutin-d6 serves a crucial function in pharmaceutical analytical chemistry as a reference standard. It is employed in the development and validation of analytical methods used to detect and quantify impurities in rifabutin-based pharmaceutical products . The deuterium labeling provides a distinctive mass spectral signature that allows for accurate identification and quantification in complex pharmaceutical matrices.
This compound is particularly valuable in liquid chromatography-mass spectrometry (LC-MS) applications, where the deuterated form can serve as an internal standard with nearly identical chromatographic behavior to the non-deuterated analyte but distinguishable by mass detection. This property makes it invaluable for precise quantitative analysis in pharmaceutical quality control processes.
Method Development and Validation Applications
In pharmaceutical analytical method development, 25-O-Deacetyl Rifabutin-d6 is utilized for several key purposes:
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Establishing system suitability parameters for chromatographic methods
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Validating analytical procedures for impurity profiling
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Calibrating instruments for quantitative analysis
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Serving as an internal standard in mass spectrometric methods
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Supporting stability-indicating assay development for rifabutin formulations
Synthesis and Characterization
Analytical Characterization
Standard analytical techniques used to characterize 25-O-Deacetyl Rifabutin-d6 would typically include:
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Mass Spectrometry (MS) to confirm deuterium incorporation
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy for functional group identification
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